molecular formula C6H9N3 B111719 2-Amino-5-ethylpyrazine CAS No. 13535-07-4

2-Amino-5-ethylpyrazine

Cat. No.: B111719
CAS No.: 13535-07-4
M. Wt: 123.16 g/mol
InChI Key: ITXMRWYSIZIJDG-UHFFFAOYSA-N
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Description

2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . This compound is characterized by the presence of an amino group at the second position and an ethyl group at the fifth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different substituted pyrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

2-Amino-5-ethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: Known for its potato flavor and aroma.

    2-Acetylpyrazine: Commonly associated with popcorn flavor.

    Tetramethylpyrazine: Found in fermented soybeans and has a characteristic smell.

Uniqueness: 2-Amino-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXMRWYSIZIJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621951
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-07-4
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-ethynyl-2-aminopyrazine (18 mg; 0.151 mmol), in ethyl acetate (500 μL) was added triethylamine (63 μL; 0.45 mmol) and Pd(OH)2 (0.01 mmol; 20% wt on carbon). The reaction was placed under a hydrogen atmosphere at 45 psi and shook for 6 hours. The reaction was filtered and concentrated under reduced pressure to yield an off white solid (84% yield).
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Name
Yield
84%

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